molecular formula C14H10BrF3O B175050 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene CAS No. 169247-46-5

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Cat. No.: B175050
CAS No.: 169247-46-5
M. Wt: 331.13 g/mol
InChI Key: QTPKEFVNEOEGGH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-(trifluoromethyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy group can facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-chloro-2-(trifluoromethyl)benzene: Similar structure with a chlorine atom instead of bromine.

    1-(Benzyloxy)-4-fluoro-2-(trifluoromethyl)benzene: Similar structure with a fluorine atom instead of bromine.

    1-(Benzyloxy)-4-iodo-2-(trifluoromethyl)benzene: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with other halogens. The trifluoromethyl group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-bromo-1-phenylmethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKEFVNEOEGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595192
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169247-46-5
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Then, 8.47 g of 4-bromo-2-trifluoromethylphenol, 5.34 g of potassium carbonate, 4.49 g of benzyl chloride and 100 ml of N,N-dimethylformamide were charged into a reaction vessel, and stirred under ice cooling. After 24 hours, the reaction solution was poured into ice-water and extracted three times with 50 ml of diethyl ether. The ether layers were combined, washed with an aqueous 10 % sodium hydroxide solution, dried over anhydrous magnesium sulfate and then concentrated to give a crude product. This crude product was subjected to silica gel chromatography to give 9.38 g of 4-bromo-2-trifluoromethyl-1-benzyloxybenzene (yield, 81%).
Quantity
8.47 g
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reactant
Reaction Step One
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5.34 g
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reactant
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4.49 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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[Compound]
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crude product
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(trifluoromethyl)phenol (4.37 g) in N,N-dimethylformamide (40 ml) were added potassium carbonate (3.75 g) and benzyl bromide (2.59 ml), and the mixture was stirred for 12 hours at room temperature. To the reaction mixture was added water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=10/1) gave benzyl 4-bromo-2-(trifluoromethyl)phenyl ether (3.37 g). To a stirred solution of the obtained benzyl 4-bromo-2-(trifluoromethyl)phenyl ether (2.05 g) in diethyl ether (20 ml) was added 1.46M tert-butyl lithium solution in pentane (11.4 ml) at −100° C., and the mixture was stirred for 5 minutes. An excess amount of ethylene oxide was added to the reaction mixture, and the mixture was gradually allowed to warm up to −50° C. After a saturated aqueous ammonium chloride solution was added to the reaction mixture, the resulting mixture was allowed to warm up to room temperature and extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1) gave 4′-benzyloxy-3′-(trifluoromethyl)phenethyl alcohol (1.46 g).
Quantity
4.37 g
Type
reactant
Reaction Step One
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3.75 g
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reactant
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2.59 mL
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reactant
Reaction Step One
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40 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

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